molecular formula C13H20O3 B358558 [(2-Methyl-2-adamantyl)oxy]acetic acid CAS No. 893781-62-9

[(2-Methyl-2-adamantyl)oxy]acetic acid

Cat. No.: B358558
CAS No.: 893781-62-9
M. Wt: 224.3g/mol
InChI Key: CICRGRGDPKPBRS-UHFFFAOYSA-N
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Description

[(2-Methyl-2-adamantyl)oxy]acetic acid is a chemical compound with the molecular formula C13H20O3 . It contains a total of 38 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as This compound, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular structure of This compound is complex, with a total of 38 bonds. It includes 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .


Chemical Reactions Analysis

The chemical reactions involving This compound are diverse. For instance, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.2961 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Acetonitrile: Methyl esters of adamantane acids react with acetonitrile to produce various compounds like 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile. A side product, 2-(1-adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide, was identified through X-ray diffraction analysis (Shiryaev et al., 2015).
  • Transformations Catalyzed by Acids: Under Ritter reaction conditions, 2-(3-hydroxy-3-methyl-1-butynyl)adamantan-2-ol undergoes isomerization and partial hydration, resulting in various N-[1-adamantyl-acetyl]- compounds (Koval’skaya et al., 2004).

Adamantyl Derivatives and Their Behavior

  • Rearrangement in Acetolysis: 2-Aminoadamantane reacts in acetic acid to produce 2-adamantyl acetate and other skeletally rearranged products, which is significant for understanding the behavior of adamantyl cations (Storesund & Whiting, 1975).
  • Kolbe Electrolysis Behavior: Anodic oxidation of adamantane-2-carboxylic acid in alcohol results in a mixture of radical-derived and carbonium ion-derived products, demonstrating the unique behavior of adamantyl-carboxylic acids (Zorge et al., 2010).

Biomedical Applications

  • Iron Overload Treatment: Desferrioxamine B (DFOB) conjugates with adamantane-1-carboxylic acid and other derivatives have been studied for their potential in treating iron overload disease in transfusional-dependent disorders (Liu et al., 2010).
  • Biocatalytic Oxidation: The use of directing groups significantly increases the efficiency of biocatalytic oxidation of adamantane frameworks, which has implications in various biomedical applications (Sarkar et al., 2016).

Advanced Materials Synthesis

  • Synthesis of Key Intermediates: A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate for various applications, has been developed (Pan et al., 2013).
  • Adamantyl-Functionalized Polymers: (1-Adamantyl)methyl glycidyl ether has been used as a monomer for oxyanionic polymerization, leading to the creation of polymers with adjustable adamantyl moieties, which are useful in material science (Moers et al., 2014).

Future Directions

The future directions in the research of [(2-Methyl-2-adamantyl)oxy]acetic acid and similar compounds involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Properties

IUPAC Name

2-[(2-methyl-2-adamantyl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-13(16-7-12(14)15)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRGRGDPKPBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893781-62-9
Record name 2-[(2-methyladamantan-2-yl)oxy]acetic acid
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